molecular formula C21H20N2O3S B2590808 9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 950397-01-0

9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2590808
CAS RN: 950397-01-0
M. Wt: 380.46
InChI Key: XZYTXWYPDHDRFN-UHFFFAOYSA-N
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Description

Chromeno[2,3-d]pyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a chromene ring . They are part of a larger class of compounds known as heterocycles, which contain rings made up of carbon atoms and at least one other type of atom . These compounds are of interest in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidines often involves the reaction of a chromene with a compound containing an active methylene group . The exact method can vary depending on the specific substituents present on the chromene and the desired chromeno[2,3-d]pyrimidine product .


Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidines is characterized by a fused ring system consisting of a six-membered pyrimidine ring and a nine-membered chromene ring . The exact structure can vary depending on the specific substituents present .

Scientific Research Applications

Catalyst-Free Synthesis

A catalyst-free synthesis method for a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones has been developed. This method features mild reaction conditions, excellent yields, and eco-friendliness, showcasing the compound's potential in pharmaceutical applications (Brahmachari & Nayek, 2017).

Colorimetric Chemosensor

The compound has been utilized in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, serving as a colorimetric chemosensor for Hg2+ ions. This indicates its potential in environmental monitoring and analytical chemistry (Jamasbi et al., 2021).

Antimicrobial and Antitubercular Activity

Research has synthesized novel chromeno[2,3-d]pyrimidine derivatives showing pronounced antitubercular and antimicrobial activities. This suggests the compound's relevance in developing new antimicrobial agents (Kamdar et al., 2011).

Novel Synthesis Methods

Studies have proposed novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are significant in pharmaceutical chemistry due to their biological activities (Osyanin et al., 2014).

Green Synthesis Approaches

Tannic acid has been used as a green catalyst in the synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives, highlighting the compound's role in sustainable chemistry (Puvithra & Parthiban, 2020).

Antimicrobial Activities

The antimicrobial activities of chromene derivatives, including chromeno[2,3-d]pyrimidines, have been explored, demonstrating their potential in combating microbial resistance (Okasha et al., 2016).

Mechanism of Action

The mechanism of action of chromeno[2,3-d]pyrimidines can vary depending on their specific biological activity. For example, some chromeno[2,3-d]pyrimidines have been found to inhibit the enzyme PARP-1, which is involved in DNA repair . By inhibiting this enzyme, these compounds can enhance the effectiveness of DNA-damaging anticancer drugs .

Future Directions

Chromeno[2,3-d]pyrimidines are a promising class of compounds in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the synthesis of new chromeno[2,3-d]pyrimidines with improved biological activity, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

9-ethoxy-2-(2-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-24-16-10-6-5-9-14(16)19-22-20-15(21(27)23-19)12-13-8-7-11-17(25-4-2)18(13)26-20/h5-11H,3-4,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYTXWYPDHDRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

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